8-Hydroxy-2-octanone
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Overview
Description
8-Hydroxy-2-octanone is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-octanone can be achieved through several methods. One common approach involves the hydroxylation of 2-octanone using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of catalyst and oxidizing agent is crucial to optimize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-octanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-oxooctanoic acid.
Reduction: Formation of 8-hydroxyoctanol.
Substitution: Formation of 8-chloro-2-octanone or 8-bromo-2-octanone.
Scientific Research Applications
8-Hydroxy-2-octanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-octanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group but has a different structural framework, leading to distinct chemical properties and applications.
Properties
CAS No. |
25368-54-1 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
8-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
InChI Key |
UMDPPTMXBUCHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCO |
Origin of Product |
United States |
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